1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine
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Overview
Description
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine is a complex organic compound that features a benzodioxole group, a piperazine ring, and a sulfonyl group attached to a tert-butylphenyl moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine typically involves multiple steps:
Formation of the Benzodioxole Group: This can be achieved through the cyclization of catechol with formaldehyde.
Attachment to Piperazine: The benzodioxole group can be attached to piperazine through a nucleophilic substitution reaction.
Sulfonylation: The piperazine derivative can then be sulfonylated using a sulfonyl chloride derivative of tert-butylphenyl under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the sulfonyl group.
Substitution: Various substitution reactions can occur, especially on the piperazine ring and the benzodioxole group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine could have several applications in scientific research:
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor interactions due to its piperazine moiety.
Medicine: Possible therapeutic applications, particularly if it exhibits biological activity.
Industry: Use in the synthesis of materials or as a chemical intermediate.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with piperazine rings can interact with various receptors in the body, potentially modulating their activity. The benzodioxole group might also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(1,3-Benzodioxol-5-ylmethyl)piperazine: Lacks the sulfonyl and tert-butylphenyl groups.
4-[(4-tert-Butylphenyl)sulfonyl]piperazine: Lacks the benzodioxole group.
1-(1,3-Benzodioxol-5-ylmethyl)-4-phenylpiperazine: Lacks the sulfonyl group.
Uniqueness
The presence of both the benzodioxole and sulfonyl groups in 1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-tert-butylphenyl)sulfonyl]piperazine may confer unique properties, such as enhanced binding affinity or specificity for certain biological targets, compared to similar compounds.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(4-tert-butylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-22(2,3)18-5-7-19(8-6-18)29(25,26)24-12-10-23(11-13-24)15-17-4-9-20-21(14-17)28-16-27-20/h4-9,14H,10-13,15-16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMOYDUCLTLWKCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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